Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring substituted with a phenylethyl group and a carboxylate moiety. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential applications as a building block for more complex molecules and its possible biological activities.
The synthesis of Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate can be achieved through various methods. A common approach involves the condensation of itaconic acid with an appropriate amine, such as (R)-phenylethylamine, under controlled conditions.
The molecular structure of Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate features:
This structure contributes to its reactivity and potential interactions with biological targets.
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific reagents like potassium permanganate or chromium-based oxidants.
The structural features suggest that it may function as an inhibitor or modulator within certain biochemical pathways. This could involve competitive inhibition at enzyme active sites or binding to receptor sites that influence cellular signaling pathways .
Further studies are required to elucidate the precise mechanisms and confirm any therapeutic potential.
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would enhance understanding but are not extensively documented in available literature.
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several scientific uses:
The stereoselective formation of the pyrrolidine ring system in Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate predominantly employs chiral pool starting materials or catalytic asymmetric methods to establish the critical (1R,3R) configuration. A highly efficient approach involves the conjugate addition-cyclization between methyl itaconate and (R)-1-phenylethylamine under thermal conditions (80°C in methanol), which directly forms the enantiomerically enriched 5-oxopyrrolidine-3-carboxylate framework [2]. This reaction proceeds through a Michael addition followed by spontaneous lactamization, establishing the C1 and C3 stereocenters with high diastereoselectivity. The (R)-phenylethyl group serves dual functions: as a chiral directing group and as a temporary protecting group that can be removed hydrogenolytically in subsequent stages [2] [3].
Alternative methodologies employ ring-closing strategies using chiral auxiliaries or asymmetric catalysts. For instance, prochiral diesters can undergo enantioselective enzymatic desymmetrization or chemical kinetic resolution to establish the initial stereocenter, followed by ring formation via Dieckmann condensation or intramolecular alkylation [3]. The relative stereochemistry between C1 and C3 is thermodynamically controlled during lactamization, favoring the trans-disubstituted pyrrolidinone due to reduced 1,3-diaxial interactions in the transition state [1] [7].
Table 1: Stereochemical Outcomes in Pyrrolidine Core Synthesis Methods
Synthetic Approach | Chiral Control Element | diastereomeric Ratio (dr) | Key Stereocenters Established |
---|---|---|---|
Itaconate/(R)-PEA condensation | Chiral amine | >95:5 [2] | C1, C3 |
Enzymatic desymmetrization | Lipase catalyst | 90:10 [3] | C3 |
Asymmetric hydrogenation | Chiral phosphine ligand | 88:12 [6] | C3 |
The (R)-1-phenylethyl group serves as an exceptionally effective chiral auxiliary for stereocontrol during alkylation at C3. When attached to the pyrrolidine nitrogen, this bulky group creates a chiral environment that favors Re- or Si-face attack on prochiral enolates. The auxiliary's efficacy stems from its rigid spatial orientation and predictable face shielding, enabling diastereoselective alkylations with de values exceeding 90% [1] [6]. After establishing the desired stereochemistry, the auxiliary can be removed via hydrogenolysis under palladium catalysis without racemization at C3 [3] [6].
A particularly innovative approach involves the generation of lithium enolates from N-[(R)-1-phenylethyl]pyrrolidinone precursors at low temperatures (-78°C), followed by reaction with electrophiles such as alkyl halides or carbonyl compounds. The stereochemical outcome depends critically on the enolate geometry, with Z-enolates providing higher stereoselectivity than E-counterparts due to tighter transition states [6]. For Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate synthesis, the chiral auxiliary approach avoids the need for expensive chiral catalysts and provides crystalline intermediates that facilitate purification [1].
Dynamic kinetic resolution (DKR) offers a powerful alternative for installing the chiral phenylethyl group with simultaneous control of both C1 and C3 stereocenters. This approach is particularly valuable when employing racemic starting materials, as it enables theoretical 100% yield of a single diastereomer. In practice, DKRs combine in situ racemization of a labile stereocenter with enantioselective transformation [6].
For pyrrolidine derivatives, DKR can be achieved using transition metal catalysts (e.g., palladium, ruthenium) with chiral ligands that facilitate simultaneous racemization and enantioselective bond formation. A representative protocol involves the reaction of racemic α-bromoesters with 5-oxopyrrolidine derivatives in the presence of a chiral palladium catalyst. The acidic proton at C4 facilitates enolization and rapid epimerization, while the chiral catalyst selectively transforms one enantiomer into the desired product [6]. This methodology significantly improves atom economy compared to traditional resolution techniques and has been successfully applied in multi-gram syntheses of related pharmaceutical intermediates [3] [6].
The 5-oxo (γ-lactam) group represents a critical structural feature that influences both biological activity and synthetic accessibility. Two predominant lactamization strategies dominate the literature: direct cyclization of δ-amino esters and oxidative methods [1] [7].
The thermal cyclocondensation of ethyl 4-amino-2-(R)-1-phenylethylaminobutanoate derivatives represents the most direct approach, typically employing toluene reflux with azeotropic water removal. This method provides excellent yields (>85%) but requires precise control of stereochemistry at C3 prior to ring formation [1] [7]. Alternatively, carboxyl activation using pivaloyl chloride or carbodiimides facilitates lactamization under milder conditions, minimizing epimerization risks for acid-sensitive substrates [3].
Table 2: Lactamization Method Comparison
Method | Conditions | Yield Range | Epimerization Risk | Scale-up Feasibility |
---|---|---|---|---|
Thermal cyclization | Toluene, reflux, 12-24h | 85-92% [1] | Moderate | Excellent |
Carbodiimide-mediated | DCC/DMAP, CH₂Cl₂, 25°C, 2h | 78-85% [3] | Low | Good |
Enzymatic | Lipase, phosphate buffer, 37°C | 50-65% [3] | Minimal | Limited |
Oxidative approaches include the ruthenium-catalyzed oxidation of pyrrolidines to lactams using N-oxides or periodate co-oxidants. This method is particularly valuable when starting from saturated pyrrolidine precursors, as it preserves existing stereochemistry while introducing the lactam carbonyl [3]. However, potential over-oxidation to succinimide derivatives requires careful reaction control.
The installation of the ethyl ester group at C3 can occur either through direct esterification of the carboxylic acid precursor or via transesterification of alternative esters. The direct approach typically employs Fischer esterification (ethanol, acid catalyst, reflux) or coupling reagents (DCC, DMAP), while transesterification utilizes catalytic bases or Lewis acids [3] [4].
Direct esterification of the carboxylic acid derivative (CAS 99735-43-0) offers simplicity but faces challenges including:
To circumvent these issues, transesterification of methyl esters has been developed using titanium(IV) isopropoxide or tin(II) octoate as catalysts. These Lewis acids facilitate alcohol exchange without racemization, typically providing yields exceeding 90% at moderate temperatures (60-80°C) [3]. The methyl ester precursor offers advantages in crystallinity and purification, making it a preferred intermediate for large-scale production.
Economic considerations favor the methyl ester route despite requiring an extra synthetic step. Methyl itaconate is significantly cheaper than ethyl analogs, and crystallization of intermediates is more efficient with methyl esters due to their higher melting points and lower solubility [2] [4]. Commercial pricing reflects this disparity, with the carboxylic acid precursor (CAS 99735-43-0) priced at approximately $34/100mg, while methyl ester intermediates are more readily available at lower cost [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9